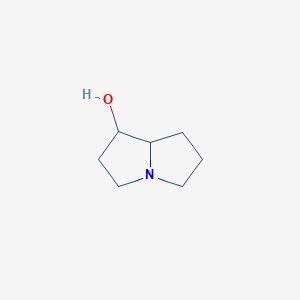

Hexahydro-1H-pyrrolizin-1-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIGQBEAGJWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34610-36-1 | |

| Record name | hexahydro-1H-pyrrolizin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Hexahydro 1h Pyrrolizin 1 Ol and Its Analogues

Retrosynthetic Analysis and Target-Oriented Synthesis of the Hexahydro-1H-pyrrolizin-1-OL Core

Target-oriented synthesis of the hexahydro-1H-pyrrolizine skeleton begins with a logical retrosynthetic analysis to deconstruct the bicyclic framework into simpler, accessible starting materials. A common strategy involves disconnecting the five-membered rings at key positions to reveal acyclic or monocyclic precursors. One prevalent approach considers the pyrrolizidine (B1209537) nucleus as being derived from a proline derivative, which forms one of the rings, and a suitable four-carbon unit that can be cyclized to form the second ring. nih.gov For instance, the retrosynthesis of a generic pyrrolizidine derivative can trace back to an olefinic hydroxylamine, which in turn is derived from the stereoselective addition of a vinyl Grignard reagent to an enantiomerically pure nitrone. nih.gov This highlights the use of the chiral pool, employing readily available chiral molecules like L-proline, to install initial stereocenters. researchgate.net

Another key disconnection strategy involves intramolecular cyclization reactions, such as those forming the C7a-N bond or the C1-C2 bond, which simplifies the target to a functionalized pyrrolidine (B122466) precursor. nih.govacs.org The choice of disconnection is often guided by the desired substitution pattern and the availability of robust and stereoselective methods for the key bond-forming reactions.

The construction of the bicyclic pyrrolizidine core is accomplished through a variety of powerful cyclization reactions. These methods are central to the synthesis and often determine the efficiency and stereochemical outcome of the entire sequence.

1,3-Dipolar Cycloadditions: This is one of the most efficient methods for constructing the pyrrolidine ring system. researchgate.net The reaction typically involves the in situ generation of an azomethine ylide from an α-amino acid (like proline) or its ester, which then undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.netua.es This multicomponent approach allows for the rapid assembly of complex pyrrolizidines. researchgate.net For instance, a catalytic asymmetric double (1,3)-dipolar cycloaddition has been developed to prepare highly substituted pyrrolizidines from simple starting materials in a single flask. nih.gov The conformation of the azomethine ylide is a critical factor that controls the diastereoselectivity of the cycloaddition. researchgate.net

Intramolecular Hydroaminomethylation (HAM): A more direct route to the pyrrolizidine skeleton can be achieved through a hydroaminomethylation reaction. nih.gov This process involves the cyclization of an olefinic amine, where an aldehyde function is formed in situ via hydroformylation of an olefin, followed by intramolecular nucleophilic attack of the amine to form an iminium/enamine intermediate, which is then reduced to yield the bicyclic product. nih.gov

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of unsaturated heterocyclic systems. In the context of pyrrolizidine synthesis, a chiral diene precursor, often derived from a proline derivative, can be subjected to RCM using catalysts like Grubbs' catalyst to form the second ring of the bicyclic system. This strategy has been successfully applied in the synthesis of various pyrrolizidine alkaloids. acs.org

Radical and Carbenoid-Mediated Cyclizations: Radical cyclizations provide another avenue to the pyrrolizidine skeleton. acs.org For example, a 5-exo-trig radical cyclization can form the five-membered ring with good diastereoselectivity. nih.gov Additionally, intermolecular carbenoid displacement reactions have been employed as a key step in the stereoselective synthesis of pyrrolizidine alkaloids like (+)-heliotridine and (+)-retronecine. rsc.org

Table 1: Comparison of Key Cyclization Strategies for Pyrrolizidine Synthesis

| Cyclization Strategy | Key Intermediates | Typical Reagents/Catalysts | Key Features | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Proline/esters, Aldehydes, Dipolarophiles, Heat or Metal Catalysts (Ag, Cu) | High convergency; rapid complexity generation; stereoselectivity controllable. | researchgate.netua.esnih.gov |

| Ring-Closing Metathesis (RCM) | Diene-substituted Pyrrolidines | Grubbs' or Hoveyda-Grubbs' Catalysts | Forms unsaturated pyrrolizidines; tolerant of various functional groups. | acs.org |

| Intramolecular Hydroaminomethylation | Olefinic Amines | Rhodium catalysts, Syngas (CO/H₂) | Atom-economical; domino process from simple precursors. | nih.gov |

| Radical Cyclization | Unsaturated Haloalkyl Amines | Radical initiators (e.g., AIBN), Bu₃SnH | Effective for specific bond formations; can proceed under mild conditions. | acs.org |

Once the core bicyclic structure is formed, strategic functionalization is often required to install the desired substituents found in natural products or their analogues. This can be achieved either by carrying functional groups through the synthetic sequence or by modifying the pyrrolizidine skeleton post-cyclization.

A powerful modern approach is C-H bond functionalization, which allows for the direct introduction of substituents onto the pyrrole (B145914) or pyrrolizine ring without pre-functionalization. For example, a C-H bond activation-initiated cascade process has been developed for the synthesis of diversely functionalized pyrrolizines from N-alkoxycarbamoyl pyrroles. researchgate.net Gold-catalyzed domino processes that involve [3+2]-cycloaddition followed by enamine cyclization also provide a convergent method to access multisubstituted pyrrolizines. acs.org

More traditional methods involve the transformation of existing functional groups. For instance, a carbaldehyde group on the skeleton can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions. smolecule.com The unique bicyclic structure of hexahydropyrrolizine makes it a valuable building block for the synthesis of more complex heterocyclic compounds through such functionalization reactions. solubilityofthings.com

Cyclization Reactions in Hexahydro-1H-pyrrolizine Ring Formation

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The biological activity of pyrrolizidine alkaloids is highly dependent on their absolute and relative stereochemistry. Therefore, achieving stereochemical control is a paramount objective in their synthesis. This involves the enantioselective creation of the first stereocenter and the diastereoselective formation of subsequent centers.

The synthesis of specific enantiomers of this compound and its derivatives relies on several key asymmetric strategies.

Chiral Pool Synthesis: This is a very common and effective approach, utilizing readily available, inexpensive, and enantiomerically pure starting materials such as amino acids (e.g., L-proline, D-proline) and hydroxy acids (e.g., (S)-malic acid). researchgate.netrsc.org L-proline and its derivatives are particularly popular as they already contain a significant portion of the final pyrrolizidine skeleton with a defined stereocenter.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful method for establishing key stereocenters with high enantioselectivity. For example, an enzyme-catalyzed hydrocyanation reaction can set an initial stereocenter with greater than 99% enantiomeric excess, which can then be elaborated into the target heterocycle. acs.org

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction with a prochiral substrate is a highly versatile and efficient strategy. This includes methods like chiral metal catalysis and organocatalysis, which are discussed in more detail in section 2.2.3.

Once an initial chiral center is established, subsequent stereocenters must be installed with high diastereoselectivity. This is often achieved through substrate-controlled reactions, where the existing stereochemistry of the molecule directs the approach of reagents.

Cycloaddition Reactions: The stereochemical outcome of 1,3-dipolar cycloadditions can be highly diastereoselective. ua.es The relative stereochemistry of the newly formed centers is often controlled by the geometry of the transient azomethine ylide intermediate. researchgate.net Similarly, tandem [4+2]/[3+2] nitroalkene cycloadditions have been used where facial approach is controlled by existing stereocenters. acs.org

Stereodirected Reductions and Additions: The reduction of a ketone or the addition of a nucleophile to an aldehyde or imine can be directed by adjacent stereocenters. For instance, the treatment of an N-Boc-L-proline derived ester with DIBAL, followed by the addition of vinylmagnesium bromide, can generate an allylic alcohol as a single diastereomer due to a chelation-controlled mechanism. pitt.edu

Diastereoselective Dihydroxylation: The introduction of hydroxyl groups, a common feature in polyhydroxylated pyrrolizidines, can be achieved with high diastereoselectivity using reagents like osmium tetroxide. The facial selectivity of the dihydroxylation can be influenced by nearby functional groups or protecting groups, such as an oxazolidinone ring system, which can act as a stereo-directing group. acs.org

Chiral catalysts and auxiliaries are at the forefront of modern asymmetric synthesis, enabling the construction of enantiomerically enriched pyrrolizidine frameworks from achiral or racemic precursors.

Chiral Catalysis:

Metal Catalysis: Chiral metal complexes are widely used to catalyze enantioselective transformations. A notable example is the use of a chiral silver-QUINAP catalyst system to achieve good enantioinduction in the (1,3)-dipolar cycloaddition between a glycinate (B8599266) imine and an acrylate. nih.gov Chiral rhodium catalysts have also been used for the enantioselective synthesis of 1-pyrrolines, which are precursors to pyrrolizidines. nih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts, offering an alternative to metal-based systems. Chiral secondary amines, such as proline and its derivatives (e.g., Hayashi–Jørgensen and MacMillan catalysts), have been effectively used to catalyze key enantioselective reactions like Michael additions and aldol (B89426) reactions in the synthesis of pyrrolizidine ring systems. rsc.org Chiral aldehyde catalysis represents another attractive concept for the asymmetric α-functionalization of primary amines to build chiral synthons. nih.gov

Auxiliary-Mediated Approaches: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

The Ellman's sulfinamide auxiliary has been widely used in the synthesis of chiral amines and has been applied to the asymmetric synthesis of pyrrolizidine alkaloids. sigmaaldrich.com

An oxazolidinone group , derived from a chiral amino alcohol, can function as a useful directing group in reactions like diastereoselective cis-dihydroxylation. acs.org

Organometallic fragments can also serve as powerful stereodirecting elements. For example, an η4-dienetricarbonyliron complex acts as a bulky chiral auxiliary, sterically blocking one face of the molecule and ensuring that reagents approach from the opposite, less-hindered face with excellent diastereoselectivity. acs.org

Table 2: Examples of Asymmetric Methods in Pyrrolizidine Synthesis

| Method | Catalyst / Auxiliary | Reaction Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Chiral Metal Catalysis | AgOAc / (S)-QUINAP | Asymmetric (1,3)-Dipolar Cycloaddition | Provides enantioenriched pyrrolizidines with multiple stereocenters in one pot. | nih.gov |

| Organocatalysis | Proline Derivatives | Michael Addition / Aldol Reaction | Metal-free synthesis of chiral building blocks for alkaloids. | rsc.org |

| Chiral Auxiliary | Ellman's Sulfinamide | Nucleophilic Addition to Imines | Reliable control of stereochemistry in amine synthesis. | sigmaaldrich.com |

| Chiral Auxiliary | η⁴-Dienetricarbonyliron Complex | Reductive Amination | Organometallic complex provides excellent facial shielding and diastereocontrol. | acs.org |

| Chiral Pool | L-Proline / (S)-Malic Acid | Various | Utilizes nature's enantiopure starting materials to build stereocenters. | rsc.org |

Diastereoselective Control in Pyrrolizidine Synthesis

Novel Methodologies in this compound Synthesis

The synthesis of the hexahydro-1H-pyrrolizine core, the fundamental structure of the target compound and its analogues, is a significant focus in heterocyclic chemistry. Modern synthetic strategies have moved towards more direct and efficient methods for constructing this bicyclic N-heterocycle. These novel methodologies offer advantages in terms of operational simplicity, substrate scope, and stereocontrol.

Acid-Mediated Annulation Reactions

A direct and operationally simple approach to constructing the pyrrolizidine framework involves acid-mediated annulation reactions. thieme-connect.comuzh.ch This strategy has been effectively employed for the formation of 7a-substituted unnatural pyrrolizidines. thieme-connect.com A key example is the reaction of the pyrroline, 3-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-ol, with a wide variety of isonitriles. thieme-connect.comuzh.ch This process is notable for its simplicity and tolerance of air and water. thieme-connect.com

The reaction proceeds via the formation of a putative pyrrolizidinium intermediate, where the isonitrile acts as a carbon nucleophile at the C(7a)-position. uzh.ch This method provides direct access to pyrrolizidine-7a-carboxamides, which can be further modified. uzh.ch Research has shown that the reaction generally provides higher yields with electron-rich aromatic isonitriles compared to electron-deficient ones. uzh.ch Isocyanoacetates have also been identified as excellent substrates for this transformation. uzh.ch

| Isonitrile Reactant | Product | Yield (%) | Reference |

| 1-isocyano-4-methoxybenzene | N-(4-methoxyphenyl)hexahydro-1H-pyrrolizine-7a(5H)-carboxamide | 77 | uzh.ch |

| 1-isocyano-4-methylbenzene | N-(p-tolyl)hexahydro-1H-pyrrolizine-7a(5H)-carboxamide | 65 | uzh.ch |

| 1-isocyano-4-chlorobenzene | N-(4-chlorophenyl)hexahydro-1H-pyrrolizine-7a(5H)-carboxamide | 47 | uzh.ch |

| 1-isocyano-4-bromobenzene | N-(4-bromophenyl)hexahydro-1H-pyrrolizine-7a(5H)-carboxamide | 43 | uzh.ch |

| Ethyl 2-isocyanoacetate | Ethyl 2-(hexahydro-1H-pyrrolizine-7a(5H)-carboxamido)acetate | 81 | uzh.ch |

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed Arylation)

Transition metal catalysis has become an indispensable tool for the synthesis of nitrogen heterocycles, including the pyrrolizidine scaffold and its precursors. researchgate.net Palladium-catalyzed reactions, in particular, have emerged as powerful methods for forming C-N and C-C bonds to construct and functionalize these ring systems. nih.gov

One prominent strategy is the palladium-catalyzed aminoarylation of alkenes. nih.gov This transformation can convert simple aminoalkene substrates and aryl halides into complex heterocyclic products, creating a C-N bond, a C-C bond, and one or more stereocenters with good stereocontrol. nih.gov The general catalytic cycle initiates with the oxidative addition of an aryl bromide to a Pd(0) complex. nih.gov This is followed by reaction with the amine substrate to form a key palladium(aryl)amido intermediate, which then undergoes intramolecular syn-migratory insertion of the alkene into the Pd–N bond (aminopalladation). The cycle concludes with C–C bond-forming reductive elimination to yield the pyrrolidine product. nih.gov This approach has been successfully applied to the synthesis of hexahydro-3H-pyrrolizin-3-ones, which are valuable precursors to substituted pyrrolizidines. nih.gov

Another significant advancement is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.org This method allows for the synthesis of 2-arylpyrrolidines, key structural motifs in many biologically active compounds. The process involves the enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a subsequent Negishi coupling with aryl bromides, yielding products with high enantiomeric ratios. organic-chemistry.orgacs.org

| Catalyst/Ligand System | Substrate(s) | Product Type | Key Feature | Reference |

| Pd₂(dba)₃ / X-Phos | Lactam substrate (enantiomerically enriched) + Aryl halide | Hexahydro-3H-pyrrolizin-3-one | Stereoselective formation with >20:1 diastereoselectivity. | nih.gov |

| Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine + Aryl bromide | 2-Aryl-N-Boc-pyrrolidine | Enantioselective arylation with high enantiomeric ratio (96:4 er). | organic-chemistry.orgacs.org |

| Pd(0) catalyst | O-pentafluorobenzoyl oxime esters + Alkenes | 1-Pyrrolines | Umpolung approach via an imino-Pd(II) intermediate. | |

| AuCl₃ | Alkyne-containing amino acids | 3-Pyrrolines | 5-endo-dig N-cyclization. |

Intramolecular Carbolithiation Routes

Intramolecular carbolithiation presents a highly stereoselective method for the synthesis of pyrrolidines and pyrrolizidines. thieme-connect.com This anionic cyclization strategy involves generating an organolithium species from a precursor, typically a substituted homoallylic amine, which then adds to an internal, unactivated alkene. thieme-connect.comnih.gov

The generation of the crucial organolithium intermediate can be achieved through several methods, including tin-lithium exchange. thieme-connect.com For instance, N-alkylation of a homoallylic secondary amine with (tributylstannyl)methyl methanesulfonate, followed by treatment with butyllithium, generates the organolithium species that readily undergoes intramolecular cyclization. thieme-connect.com The stereochemical outcome of this cyclization is a key feature of the methodology. High diastereoselectivity has been observed, particularly in the formation of 2,4-disubstituted pyrrolidines. thieme-connect.com The reaction conditions, such as solvent and temperature, can significantly influence this selectivity. For example, cyclization in tetrahydrofuran (B95107) (THF) at –78 °C often yields different diastereomeric ratios compared to reactions run in less polar solvents like hexane/ether. thieme-connect.com

This route has been successfully utilized for the stereoselective synthesis of the pyrrolizidine alkaloid (+)-pseudoheliotridane, demonstrating its utility in natural product synthesis. nih.govbeilstein-journals.org The intramolecular carbolithiation of N-but-3-enyl-2-lithiopyrrolidine proceeds rapidly and with complete retention of configuration, affording the target pyrrolizidine with no loss of optical purity. nih.govbeilstein-journals.org

| Precursor | Reaction Conditions | Product(s) | Diastereomeric Ratio (syn:anti) | Reference |

| N-Allyl-N-(α-methylbenzyl)pent-4-en-1-amine derivative | 1. n-BuLi, THF, –78 °C; 2. MeOH | 1-(α-Methylbenzyl)-2-methyl-4-(propen-2-yl)pyrrolidine | 1:1.5 | thieme-connect.com |

| N-Allyl-N-(α-methylbenzyl)pent-4-en-1-amine derivative | 1. n-BuLi, hexane/Et₂O, 0 °C; 2. MeOH | 1-(α-Methylbenzyl)-2-methyl-4-(propen-2-yl)pyrrolidine | 1:1 | thieme-connect.com |

| N-But-3-enyl-N-(tributylstannylmethyl)amine (from N-but-3-enyl-2-(R)-methylpyrrolidine) | 1. s-BuLi, THF, –78 °C; 2. MeOH | Pyrrolizidines 19 and 20 | 3:1 | thieme-connect.com |

| N-but-3-enyl-2-lithiopyrrolidine | Hexane/Et₂O, room temp. | (+)-Pseudoheliotridane | High optical purity | nih.gov |

Biosynthetic Pathways and Enzymology of Hexahydro 1h Pyrrolizin 1 Ol Precursors

Elucidation of Necine Base Biosynthesis

The journey to constructing the bicyclic pyrrolizidine (B1209537) nucleus, the foundational framework of Hexahydro-1H-pyrrolizin-1-OL, begins with primary metabolites. The biosynthesis of the necine base moiety is initiated from the amino acids L-arginine and L-ornithine. numberanalytics.comencyclopedia.pub

The initial step involves the decarboxylation of these amino acids to yield putrescine. encyclopedia.pub Putrescine then serves as a crucial building block for the next key intermediate, homospermidine. The formation of homospermidine is considered the first committed step in the PA biosynthetic pathway. nih.govnih.gov This reaction is catalyzed by the enzyme homospermidine synthase, which facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine. nih.gov

While homospermidine is the direct precursor to the necine base, the subsequent enzymatic conversions leading to the final pyrrolizidine ring system are not fully elucidated. researchgate.net However, it is understood that the oxidation of homospermidine, likely by copper-dependent diamine oxidases, initiates a cyclization cascade to form the characteristic five-membered rings of the pyrrolizidine core. wikipedia.org This is followed by reduction steps to produce the saturated, hydroxylated necine base structure, such as 1-hydroxymethylpyrrolizidine, a close relative of this compound. wikipedia.org

Table 1: Key Intermediates in Necine Base Biosynthesis

| Precursor/Intermediate | Role in Pathway |

|---|---|

| L-Arginine / L-Ornithine | Initial amino acid precursors. numberanalytics.comencyclopedia.pub |

| Putrescine | Formed from the decarboxylation of ornithine/arginine; a primary building block. encyclopedia.pub |

| Spermidine | Donates an aminobutyl group for the formation of homospermidine. nih.gov |

| Homospermidine | The first pathway-specific intermediate in PA biosynthesis. nih.govpnas.org |

| Pyrrolizidine-1-carbaldehyde | An intermediate formed after the cyclization of oxidized homospermidine. wikipedia.org |

| 1-Hydroxymethylpyrrolizidine | A reduced necine base, representing the core scaffold. wikipedia.org |

Enzymatic Transformations in Pyrrolizidine Alkaloid Assembly (e.g., Homospermidine Synthase)

The enzymatic machinery driving the assembly of pyrrolizidine alkaloids is a prime example of metabolic evolution. At the heart of this pathway lies homospermidine synthase (HSS), the key enzyme that channels primary metabolites into the specialized PA pathway. nih.govpnas.org

Homospermidine Synthase (HSS): HSS catalyzes the NAD+-dependent formation of homospermidine from putrescine and spermidine. nih.gov This enzyme is highly specific and marks the entry point into PA biosynthesis. nih.gov Research has revealed a fascinating evolutionary origin for HSS; it evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism found in all eukaryotes. nih.govpnas.org DHS is involved in the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). pnas.org Sequence comparisons provide direct evidence that HSS arose from the evolutionary recruitment of the DHS gene, which was then repurposed for its new role in chemical defense. pnas.orgindexcopernicus.com This evolutionary event of gene duplication and functional change appears to have occurred independently on multiple occasions across different plant lineages. rsc.org

While HSS is the most well-characterized enzyme in this pathway, other enzymatic players are crucial for completing the synthesis of the necine base. researchgate.net Copper-dependent diamine oxidases (CuAOs) are believed to be involved in the oxidative deamination of homospermidine, a critical step that triggers the intramolecular cyclization to form the pyrrolizidine ring. wikipedia.orgresearchgate.net

Table 2: Key Enzymes in Pyrrolizidine Alkaloid Precursor Biosynthesis

| Enzyme | Function | Evolutionary Context |

|---|---|---|

| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine, the first committed step in PA biosynthesis. nih.govresearchgate.net | Evolved from Deoxyhypusine Synthase (DHS), an enzyme from primary metabolism. pnas.orgindexcopernicus.com |

| Deoxyhypusine Synthase (DHS) | The ancestral enzyme of HSS; activates the translation initiation factor eIF5A. pnas.orgbiorxiv.org | A highly conserved enzyme in eukaryotes. nih.gov |

| Copper-Dependent Diamine Oxidases (CuAOs) | Postulated to oxidize homospermidine, initiating the cyclization to form the necine base. wikipedia.orgresearchgate.net | Involved in various alkaloid biosynthetic pathways. researchgate.net |

Biotechnological Implications of Biosynthetic Pathways

Understanding the genetic and enzymatic basis of necine base biosynthesis has significant biotechnological applications. Since pyrrolizidine alkaloids are often toxic and can contaminate herbal medicines, livestock feed, and food products like honey, there is a strong interest in eliminating them from useful plants. researchgate.netresearchgate.netwikipedia.org

The central role of homospermidine synthase makes its encoding gene a prime target for genetic engineering. Modern gene-editing technologies, particularly CRISPR/Cas9, have been successfully employed to create PA-free plants. researchgate.net In studies on comfrey (B1233415) (Symphytum officinale), a medicinal plant known for its anti-inflammatory properties but also for its production of toxic PAs, researchers have used CRISPR/Cas9 to introduce mutations into the HSS gene. researchgate.net

This approach led to a complete knockout of HSS gene function. The resulting comfrey hairy root cultures showed no detectable levels of homospermidine or any downstream pyrrolizidine alkaloids. researchgate.net Inactivating even one of the two HSS alleles significantly reduced PA content, while inactivating both alleles completely eradicated them. researchgate.net These findings demonstrate the feasibility of using targeted gene editing to develop non-toxic varieties of valuable medicinal or agricultural plants, thereby enhancing their safety and utility. researchgate.net

Chemical Derivatization and Scaffold Functionalization of Hexahydro 1h Pyrrolizin 1 Ol

Strategies for Structural Modification and Analogue Generation

The derivatization of Hexahydro-1H-pyrrolizin-1-OL is guided by the reactivity of its two primary functional groups: the C1-hydroxyl and the bridgehead nitrogen. These sites allow for a range of chemical transformations to generate analogues with modified physicochemical properties and biological activities.

Key strategies for modification include:

Reactions at the C1-Hydroxyl Group: The secondary alcohol at the C1 position is a versatile handle for functionalization. It can undergo oxidation to yield the corresponding ketone, Hexahydro-1H-pyrrolizin-1-one. smolecule.com Furthermore, it is amenable to esterification with various carboxylic acids or acylation with acid chlorides to produce ester derivatives. Etherification reactions can also be employed to introduce a variety of alkyl or aryl substituents.

Reactions at the Bridgehead Nitrogen: The tertiary amine of the pyrrolizidine (B1209537) core is nucleophilic and can be modified through N-oxidation to form the corresponding N-oxide, a common modification observed in natural PAs that significantly increases polarity and water solubility. mdpi.comnih.gov The nitrogen can also undergo quaternization by reacting with alkyl halides to form quaternary ammonium (B1175870) salts.

Scaffold Substitution: More complex modifications involve altering the carbon skeleton itself. This can be achieved by introducing substituents at various positions on the rings. For instance, the synthesis of derivatives like 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol demonstrates the addition of functional groups directly to the carbon framework, often by converting the C1-hydroxyl to a ketone and then performing a nucleophilic addition. smolecule.com Similarly, amine groups can be introduced, as seen in derivatives like (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine.

These derivatization approaches allow for the systematic exploration of the chemical space around the pyrrolizidine scaffold, enabling the fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for modulating biological interactions.

| Reaction Site | Modification Strategy | Resulting Analogue Type | Potential Impact |

|---|---|---|---|

| C1-Hydroxyl | Oxidation | Ketone (e.g., Hexahydro-1H-pyrrolizin-1-one) | Alters hydrogen bonding, creates electrophilic site |

| C1-Hydroxyl | Esterification / Acylation | Ester Derivatives | Increases lipophilicity, potential for prodrug design |

| Bridgehead Nitrogen | N-Oxidation | N-Oxide Derivatives | Increases polarity and water solubility mdpi.comnih.gov |

| Carbon Scaffold | Nucleophilic Addition to Ketone | C1-Substituted Alcohols (e.g., Ethynyl (B1212043) derivative) smolecule.com | Introduces new functional groups for further reaction or biological interaction |

| Carbon Scaffold | Amination | Amine Derivatives (e.g., Hexahydro-1H-pyrrolizin-1-amine) | Introduces a basic center, alters charge and binding properties |

Synthesis of Substituted this compound Derivatives

While direct derivatization of this compound is a primary route to analogues, many substituted derivatives are constructed using synthetic strategies that build the bicyclic core with the desired substituents already incorporated or positioned for installation. Several powerful methods have been developed for the synthesis of the pyrrolizidine skeleton. researchgate.net

One prominent approach is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. acs.orgrsc.org For example, a chemo-, regio-, and diastereoselective MCR has been developed for the synthesis of 2-aza analogues of the pyrrolizidine motif. acs.org Another powerful technique is intramolecular hydroaminomethylation (HAM), where an appropriately configured vinyl-pyrrolidine derivative undergoes cyclization in the presence of H2 and CO to form the bicyclic system. mdpi.com This method has been successfully applied to the synthesis of natural alkaloids like hyacinthacine A2. mdpi.com

The synthesis of a specific derivative, 1-ethynyl-hexahydro-1H-pyrrolizin-1-ol hydrochloride, illustrates a typical synthetic sequence. smolecule.com The process involves the initial formation of the this compound core through the cyclization of suitable precursors. smolecule.com This core is then likely oxidized to the ketone, which serves as an electrophile for the addition of an ethynyl group via a reagent like ethynylmagnesium bromide. Finally, treatment with hydrochloric acid affords the hydrochloride salt. smolecule.com

Furthermore, related amine derivatives such as (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine can be synthesized through advanced methods like palladium-catalyzed aminoalkynylation of tosyl amides or carbamates, or through diastereoselective additions to nitrone precursors followed by reduction.

| Synthetic Method | Key Reagents/Process | Type of Derivative Formed | Reference |

|---|---|---|---|

| Intramolecular Hydroaminomethylation (HAM) | Vinyl pyrrolidine (B122466), H₂, CO, Catalyst (e.g., Rh-based) | Hydroxylated Pyrrolizidines | mdpi.com |

| Multicomponent Reaction (MCR) | Hydantoin, Malononitrile, Aldehyde in water | 2-Aza-pyrrolizidine Analogues | acs.org |

| [3+2] Cycloaddition | Nitrile oxide cycloaddition to a pyrrolizin-1-one derivative | Spiro Isoxazoline-Pyrrolizinones | researchgate.net |

| Palladium-Catalyzed Aminoalkynylation | Ethynylbenziodoxolones (EBX), tosyl amides | Amine-substituted Pyrrolizidines | |

| Tandem [4+2]/[3+2] Nitroalkene Cycloaddition | Nitroalkenes, oxygenated components | Highly Oxygenated Pyrrolizidines | acs.org |

Development of Pyrrolizine-Based Scaffolds for Chemical Biology Research

The pyrrolizidine skeleton is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The rigid, three-dimensional structure of the Hexahydro-1H-pyrrolizine core is well-suited for presentation of functional groups in defined spatial orientations, facilitating specific interactions with biological macromolecules.

The development of libraries based on this scaffold is a key tenet of Biology-Oriented Synthesis (BIOS). thieme-connect.com BIOS is a strategy that uses the structures of natural products, which have been pre-validated by evolution, to inspire the synthesis of novel compound collections with a high probability of biological relevance. acs.orgthieme-connect.com By simplifying or modifying natural product scaffolds like the pyrrolizidine core, chemists can generate diverse libraries for screening against various biological targets. acs.org This approach has been used to access biologically relevant 2-azapyrrolizidine alkaloid analogues through multicomponent reactions in water. acs.org

Pyrrolizidine-based scaffolds serve as crucial building blocks for creating more complex molecules and chemical probes. researchgate.net For example, polyhydroxylated pyrrolizidine derivatives are known to act as sugar mimics that can inhibit glycosidase enzymes, making them valuable tools for studying carbohydrate metabolism and for development as potential therapeutics for viral infections or diabetes. researchgate.netkib.ac.cn Functionalized pyrrolizidines are also used to create chemical probes for investigating intracellular protein-protein interaction networks. researchgate.net The modular synthesis of these scaffolds allows for the incorporation of reporter tags or reactive groups, enabling their use in activity-based protein profiling and target identification studies, which are essential for advancing modern chemical biology and drug development.

Mechanistic Investigations of Biological Activities of Hexahydro 1h Pyrrolizin 1 Ol and Its Analogues

Antimicrobial Activity and Molecular Mechanisms

The antimicrobial properties of Hexahydro-1H-pyrrolizin-1-OL and related compounds have been noted against a range of pathogenic bacteria. The mechanisms appear to involve both the inhibition of growth and direct interaction with essential bacterial components.

This compound has demonstrated antimicrobial activity against several bacteria, including the notable pathogens methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. biosynth.com While specific quantitative data for this compound is not widely detailed in the literature, studies on analogous compounds provide insight into the potential potency of this structural class.

For instance, the compound Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, an alkaloid isolated from the marine bacterium Bacillus tequilensis MSI45, has shown a potent inhibitory effect against multidrug-resistant S. aureus. nih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this analogue have been quantified, highlighting its efficacy. nih.gov The frequent co-isolation of P. aeruginosa and S. aureus from chronic infections underscores the importance of identifying compounds active against both. nih.govnih.gov In many co-culture situations, P. aeruginosa has been observed to outcompete or kill S. aureus. biorxiv.org

| Compound | Target Organism | MIC (mg/L) | MBC (mg/L) | Source |

| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant Staphylococcus aureus | 15 ± 0.172 | 20 ± 0.072 | nih.gov |

This interactive table presents research findings on the antimicrobial efficacy of an analogue of this compound.

The molecular mechanisms underlying the antimicrobial action of pyrrolizidine (B1209537) alkaloids and their analogues are multifaceted. A primary mode of action for many antibiotics is the inhibition of enzymes crucial for the synthesis of the bacterial cell wall or membrane. youtube.com One prominent example from a related class of natural products is Platensimycin, which functions by inhibiting the beta-ketoacyl synthases I/II (FabF/B). nih.gov These enzymes are essential for the production of fatty acids required for building and maintaining bacterial cell membranes. nih.gov

Another potential mechanism is the direct disruption of microbial cell membrane integrity. Some antimicrobial agents cause membrane depolarization, leading to the leakage of cellular contents and cell death. youtube.commdpi.com It is hypothesized that this compound and its analogues may exert their effects through similar pathways, either by inhibiting key metabolic enzymes or by physically disrupting cellular structures. nih.gov

Inhibition of Microbial Growth (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)

Antineoplastic Activity and Cellular Pathways

Beyond antimicrobial effects, this compound and related aziridine-containing natural products are of significant interest for their potential antitumor properties. scribd.comnih.govresearchgate.net Research into their mechanisms suggests an ability to interfere with cancer cell proliferation and survival.

Preclinical studies, which utilize in vitro cell cultures and in vivo animal models, are crucial for evaluating the anticancer potential of new compounds. nih.govmdpi.com While specific preclinical data for this compound is limited, research on related pyrrolidine (B122466) and pyrrolizidine structures provides evidence of antineoplastic activity. For example, constrained analogues of the synthetic sphingolipid FTY720, which share a pyrrolidine ring structure, have been shown to kill cancer cells by interfering with essential nutrient transport systems. nih.gov The development of such preclinical models that accurately mimic the human tumor microenvironment is an ongoing challenge in cancer research. mdpi.com

A key strategy in cancer therapeutics is the induction of apoptosis (programmed cell death) in malignant cells. frontiersin.orgmdpi.com Evading apoptosis is a hallmark of cancer, and compounds that can reactivate this process are valuable candidates for drug development. frontiersin.orgmdpi.com

Analogous natural products have been shown to exert their antitumor effects by modulating these pathways. For instance, Platycodin D, a saponin (B1150181) from Platycodon grandiflorus, has been found to suppress tumor cell growth by inducing apoptosis and causing cell cycle arrest. nih.gov The mechanism of apoptosis induction can involve signaling cascades like the JNK pathway and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., increasing Bax and decreasing Bcl-2), leading to the activation of caspases. nih.gov It is plausible that this compound analogues could operate through similar mechanisms, interfering with the uncontrolled proliferation of cancer cells and promoting their elimination. nih.govnih.gov

| Compound Class/Analogue | Potential Antineoplastic Mechanism | Cellular Effect | Source |

| Pyrrolidine (FTY720 Analogue) | Interference with nutrient transport systems | Cytotoxicity to cancer cells | nih.gov |

| Platycodin D | Induction of apoptosis via JNK pathway, Bcl-2/Bax modulation | Apoptosis, Cell Cycle Arrest | nih.gov |

| Natural Products (General) | Induction of apoptosis | Elimination of damaged/malignant cells | frontiersin.orgmdpi.com |

This interactive table summarizes the mechanisms of action for antineoplastic analogues.

The biological activity of small molecules often stems from their ability to bind to and modulate the function of biological macromolecules like proteins (e.g., enzymes, receptors) and nucleic acids (e.g., DNA). The interaction of cisplatin (B142131) with DNA, for example, is a well-established mechanism for its anticancer activity. nih.gov

For this compound and its analogues, direct binding studies are not extensively documented. However, mechanistic hypotheses for related compounds suggest such interactions are likely. For certain pyrrolidine analogues, researchers have speculated that a proximal keto group could enable bidentate metal coordination, allowing the molecule to target and inhibit zinc-dependent metalloenzymes, which can play a role in tumor progression. nih.gov

Computational methods, such as molecular docking, are powerful tools used to predict and analyze the binding interactions between a ligand (like this compound) and a target macromolecule. plos.orgfip.orgmdpi.comasiapharmaceutics.info These studies can elucidate potential binding sites and affinities, providing a rationale for observed biological activity and guiding the design of more potent analogues, even in the absence of direct experimental data. plos.orgnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Anti-inflammatory Properties and Enzyme Modulation

The anti-inflammatory potential of this compound and its analogues, primarily pyrrolizidine alkaloids, is an area of growing research interest. These compounds have demonstrated the ability to modulate key enzymatic pathways involved in the inflammatory cascade.

Inhibition of Inflammatory Mediators (e.g., Cyclooxygenase, Lipoxygenase)

Derivatives of pyrrolizidine alkaloids have shown notable anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of the inflammatory response. By suppressing the activity of COX and LOX, these compounds can effectively reduce inflammation.

Research has indicated that certain pyrrolizidine alkaloids can reduce the expression of COX-2 in macrophages, a key enzyme in the inflammatory process. researchgate.netresearchgate.net For instance, some 1,5-diarylpyrrole derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov Specifically, compounds like 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-3-(2-(propylthio)ethyl)-1H-pyrrole have demonstrated significant COX-2 inhibitory activity with an IC50 value of 0.011 μM. nih.gov

Similarly, the inhibition of 5-lipoxygenase (5-LOX) by pirinixic acid analogues and other synthetic derivatives highlights another avenue through which these compounds exert their anti-inflammatory effects. nih.gov

Table 1: COX-II Inhibitory Activity of Selected Pyrrole (B145914) and Pyrazole (B372694) Derivatives

| Compound ID | Description | IC50 (μM) against COX-II | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| PYZ16 | Pyrazole derivative | 0.52 | 10.73 | acs.org |

| Celecoxib | Standard Drug | 0.78 | 9.51 | acs.org |

| PYZ20 | Dihydropyrazole sulfonamide | 0.33 | - | acs.org |

| PYZ3 | Diaryl heterocycle with 1H-pyrazole | 0.011 | Not selective | acs.org |

| PRLD8 | 1,5-diarylpyrrol-3-sulfur derivative | 0.011 | - | nih.gov |

Elucidation of Anti-inflammatory Signaling Pathways

The anti-inflammatory actions of pyrrolizidine alkaloids extend to the modulation of critical signaling pathways. A significant mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. researchgate.netbrieflands.com

Studies have shown that pyrrolizidine alkaloids can inhibit the activation of NF-κB. researchgate.net For example, extracts from Symphytum officinale L., which contain pyrrolizidine alkaloids, have been found to impair the induction of pro-inflammatory markers by inhibiting the NF-κB pathway. brieflands.com This inhibition can occur through the suppression of the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB from translocating to the nucleus and activating gene transcription. researchgate.net Some alkaloids have been observed to suppress both canonical and non-canonical NF-κB pathways. researchgate.net

Furthermore, some pyrrolizidine alkaloids have been found to affect other inflammatory pathways, such as the MAPK signaling pathway, which is also involved in the regulation of inflammatory responses. nih.govnih.gov

Other Biological Activities under Investigation

Beyond their anti-inflammatory properties, this compound and its analogues are being explored for a range of other biological activities, including interactions with the cholinergic system and the inhibition of glycosidase enzymes.

Cholinergic System Interactions

Several pyrrolizidine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com This inhibitory activity suggests potential therapeutic applications in conditions characterized by cholinergic deficits. research-nexus.net

For example, compounds isolated from Solenanthus lanatus, such as 7-O-angeloylechinatine N-oxide, 3′-O-acetylheliosupine N-oxide, heliosupine (B1236927) N-oxide, and heliosupine, have all demonstrated inhibitory activity against AChE with IC50 values in the range of 0.53–0.60 mM. mdpi.comresearch-nexus.net Heliosupine, a pyrrolizidine alkaloid, has an IC50 of 0.57 mM for AChE. medchemexpress.com Computational docking studies have been employed to understand the interaction of these alkaloids with the active site of AChE. mdpi.com

In addition to direct enzyme inhibition, some pyrrolizidine alkaloids have been reported to interact with nicotinic and muscarinic acetylcholine receptors, suggesting a broader impact on the cholinergic system. researchgate.netgoogle.com

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrrolizidine Alkaloids

| Compound | Source | IC50 (mM) | Reference |

|---|---|---|---|

| 7-O-angeloylechinatine N-oxide | Solenanthus lanatus | 0.53 - 0.60 | research-nexus.net |

| 3′-O-acetylheliosupine N-oxide | Solenanthus lanatus | 0.53 - 0.60 | research-nexus.net |

| Heliosupine N-oxide | Solenanthus lanatus | 0.53 - 0.60 | research-nexus.net |

| Heliosupine | Solenanthus lanatus | 0.57 | research-nexus.netmedchemexpress.com |

Glycosidase Inhibition by Polyhydroxylated Pyrrolizidine Derivatives

Polyhydroxylated pyrrolizidine alkaloids are a significant class of compounds known for their ability to inhibit glycosidases. nih.govnih.gov These enzymes are involved in a wide array of biological processes, and their inhibition has therapeutic potential for various diseases, including diabetes and viral infections. nih.govrsc.org The inhibitory activity of these alkaloids stems from their structural resemblance to the sugar moieties of carbohydrates, allowing them to act as competitive inhibitors. nih.govrsc.org

The specificity and potency of glycosidase inhibition are highly dependent on the stereochemistry and the number and position of hydroxyl groups on the pyrrolizidine ring. nih.gov For example, australine (B55042) and its epimers are known inhibitors of amyloglucosidase. acs.org Casuarine is a potent inhibitor of processing glycosidase I, as well as rat intestinal maltase and isomaltase. rhhz.net

The hyacinthacine alkaloids, a subclass of polyhydroxylated pyrrolizidines, have shown selective inhibitory activity against various glycosidases. nih.gov For instance, hyacinthacine A1, A2, and A3 exhibit inhibitory activity against amyloglucosidase with IC50 values of 25 µM, 8.6 µM, and 17 µM, respectively. nih.gov The need for a diverse library of these compounds is crucial for a better understanding of the structure-activity relationships governing glycosidase inhibition. nih.gov

Table 3: Glycosidase Inhibitory Activity of Selected Hyacinthacine Alkaloids

| Alkaloid | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Hyacinthacine A1 | Amyloglucosidase (A. niger) | 25 | nih.gov |

| Rat Intestinal Lactase β-galactosidase | 4.4 | nih.gov | |

| α-L-fucosidase (rat epididymis) | 46 | nih.gov | |

| α-glucosidase (rice) | 240 | nih.gov | |

| β-glucosidase (almond) | 250 | nih.gov | |

| Hyacinthacine A2 | Amyloglucosidase (A. niger) | 8.6 | nih.gov |

| Rat Intestinal Lactase β-galactosidase | 73 | nih.gov | |

| β-glucosidase (almond) | 150 | nih.gov | |

| Hyacinthacine A3 | Amyloglucosidase (A. niger) | 17 | nih.gov |

| Rat Intestinal Lactase β-galactosidase | 160 | nih.gov | |

| Hyacinthacine B3 | Amyloglucosidase (A. niger) | 51 | nih.gov |

| Rat Intestinal Lactase β-galactosidase | 18 | nih.gov | |

| Hyacinthacine C2 | α-L-fucosidase (human placenta) | 17 | rsc.org |

| β-glucosidase (C. saccharolyticum) | 13 | rsc.org | |

| Hyacinthacine C3 | β-galactosidase (bovine liver) | 52 | rsc.org |

| β-glucosidase (C. saccharolyticum) | 25 | rsc.org |

Structure Activity Relationship Sar and Computational Studies of Hexahydro 1h Pyrrolizin 1 Ol Derivatives

Correlating Structural Variations with Biological Potency

The biological potency of Hexahydro-1H-pyrrolizin-1-OL derivatives is intricately linked to their structural modifications. The core structure, a pyrrolizidine (B1209537) alkaloid, is a versatile scaffold for a range of biological activities.

Key structural variations and their impact on biological activity include:

Substitution at the Hydroxymethyl Group: The hydroxymethyl group at C7 enhances water solubility, a critical factor for drug delivery. Esterification of this group, as seen in [(1R)-7-(Hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] hexanoate, increases lipophilicity, which can be beneficial for sustained-release formulations.

Methyl vs. Hydroxymethyl Substitution: Replacing the hydroxymethyl group with a methyl group, as in 7-Methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol, reduces polarity. This modification serves as a foundational change for further synthetic alterations.

Fluorine Substitution: The introduction of fluorine atoms, for example in (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, can enhance metabolic stability due to the strong carbon-fluorine bond and the electronic effects of fluorine.

Introduction of a Ketone Group: The presence of a ketone group, as in 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one, introduces a reactive site, making it a useful intermediate in the synthesis of other alkaloids.

The following table summarizes the impact of different substituents on the properties of this compound derivatives:

| Compound Name | Molecular Formula | Key Substituents | Impact on Properties |

| 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | C8H13NO2 | -OH at C1, -CH2OH at C7 | Enhanced solubility, potential prodrug scaffold |

| 7-Methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol | C8H15NO | -OH at C1, -CH3 at C7 | Reduced polarity, foundational for modifications |

| [(1R)-7-(Hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] hexanoate | C15H25NO3 | -Hexanoate ester at C1, -CH2OH at C7 | Increased lipophilicity, potential for sustained release |

| (R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | C8H13F2NO | -CH2OH at C7a, -F2 at C2 | Enhanced metabolic stability |

| 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one | C11H15NO | -Propanone at C5, -CH3 at C7 | Reactive ketone group, synthetic intermediate |

Stereochemical Influence on Pharmacological Profiles

The stereochemistry of this compound derivatives plays a pivotal role in their pharmacological profiles. The specific three-dimensional arrangement of atoms can lead to significant differences in biological activity.

For instance, in a series of hexahydro-2H-pyrano[3,2-c]quinoline derivatives, which share a fused heterocyclic system, the biological activity was found to reside in only one of the four possible diastereoisomers. nih.gov This highlights the high degree of stereoselectivity often observed in the interaction between small molecules and their biological targets. nih.gov The active diastereoisomer exhibited a perfect match with known pharmacophores for the σ1 receptor. nih.gov

Similarly, the synthesis of aryl pyrrolizidines has been explored to establish structure-activity relationships. researchgate.net The specific spatial arrangement of the aryl group in relation to the pyrrolizidine core is expected to influence their binding to biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized compounds.

In the context of related heterocyclic compounds, QSAR studies have been successfully employed. For example, predictive QSAR models were generated for pyridinium (B92312) derivatives to assess their affinity for nicotinic acetylcholine (B1216132) receptor subtypes. uky.edu These models, including self-organizing maps (SOMs), were able to successfully classify test compounds after being trained on a set of known molecules. uky.edu

For pyrazole (B372694) derivatives, another class of nitrogen-containing heterocycles, QSAR modeling has been used in the design of new adenosine (B11128) A2A receptor antagonists. bpci.kiev.ua Such studies help in understanding the structural requirements for potent biological activity.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the interactions that drive biological activity.

Docking studies on derivatives of related heterocyclic systems have provided valuable insights:

Pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones: Docking of these compounds into the active site of glycogen (B147801) synthase kinase-3β (GSK-3β) revealed key interactions, including hydrogen bonds with the hinge region and hydrophobic contacts with various residues in the N and C lobes of the enzyme. acs.org

Pyranopyridine derivatives: Molecular docking has been used to investigate the binding of these compounds to enzymes, helping to explain their observed anti-inflammatory properties. nih.gov

Spirooxindoles with a pyrrolizine nucleus: Inverse docking analysis showed that these compounds displayed high affinity for target proteins involved in cancer and Parkinson's disease pathways. researchgate.net

These studies demonstrate the power of molecular docking in elucidating the binding modes of ligands and guiding the design of more potent and selective inhibitors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, accounting for the flexibility of both the ligand and the protein.

Conformational Analysis: The conformation of a molecule, or its three-dimensional shape, is crucial for its biological activity. For example, the conformation of pyrrolizidine alkaloids, including the torsion angles and the degree of planarity, influences their metabolic stability and intermolecular interactions. The envelope conformation of the dihydro-pyrrolizine ring is a key structural feature.

Molecular Dynamics Simulations: MD simulations can reveal the stability of ligand-receptor complexes over time and provide a more accurate picture of the binding interactions. nih.gov These simulations are particularly useful for understanding the dynamic behavior of a ligand within the binding site of a protein. nih.gov While specific MD simulation data for this compound is not readily available in the provided search results, the application of this technique to similar heterocyclic systems, such as COX-II inhibitors, underscores its importance in drug design. nih.gov

Advanced Analytical Techniques for Characterization and Profiling of Hexahydro 1h Pyrrolizin 1 Ol

High-Resolution Mass Spectrometry and Chromatographic Coupling (e.g., UPLC-ESI-QTOF-MS)

The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization (ESI) Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) stands as a powerful tool for the analysis of pyrrolizidine (B1209537) alkaloids. This hyphenated technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of QTOF-MS, enabling the detection and identification of these compounds in complex matrices.

In the analysis of pyrrolizidine alkaloids, the ESI source typically generates protonated molecules, [M+H]⁺, in the positive ion mode. The QTOF analyzer then provides high-resolution mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

While specific UPLC-ESI-QTOF-MS data for Hexahydro-1H-pyrrolizin-1-ol is not extensively published, studies on closely related pyrrolizidine alkaloids, such as those of the platynecine type, reveal characteristic fragmentation patterns. For platynecine-type alkaloids, which share the same saturated necine base as this compound, characteristic fragment ions are observed at m/z 122 and 140. These fragments are indicative of the core pyrrolizidine structure and are crucial for the tentative identification of related compounds in the absence of a reference standard. For instance, in the mass spectrum of platynecine esters, a base peak at m/z 82 is often characteristic.

A predicted collision cross section (CCS) for the [M+H]⁺ adduct of this compound (m/z 128.10700) is 127.9 Ų. This parameter, which relates to the ion's shape and size, can be used as an additional identifier in ion mobility-mass spectrometry analysis.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 128.10700 | 127.9 |

| [M+Na]⁺ | 150.08894 | 134.8 |

| [M-H]⁻ | 126.09244 | 129.4 |

| [M+NH₄]⁺ | 145.13354 | 152.6 |

| [M+K]⁺ | 166.06288 | 133.4 |

| [M+H-H₂O]⁺ | 110.09698 | 122.8 |

| [M+HCOO]⁻ | 172.09792 | 147.5 |

| [M+CH₃COO]⁻ | 186.11357 | 167.5 |

This table presents predicted data and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the de novo structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular structure.

In the ¹³C NMR spectra of pyrrolizidine alkaloids, the chemical shifts of the carbon atoms in the necine base are particularly informative. For platynecine, the carbon atoms of the pyrrolizidine ring resonate at distinct chemical shifts that can be compared to those of unknown derivatives to infer structural similarities.

For the related compound 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol, the following NMR data has been reported:

¹H NMR (CDCl₃, 300 MHz): δ 4.35 (t, J = 5.3 Hz), δ 3.51 (t, J = 6.6 Hz), δ 2.68 (s), δ 1.69–1.54 (m).

¹³C NMR (75 MHz): δ 177.1, δ 104.0, δ 52.9.

These values provide a reference point for the expected chemical shifts in the spectrum of this compound, with expected differences due to the absence of the C-7 hydroxymethyl group and the fully saturated nature of the pyrrolizidine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique requires a single crystal of sufficient quality and size. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For chiral molecules like this compound, which has multiple stereocenters, determining the absolute configuration is critical. This is often achieved by analyzing the anomalous scattering of X-rays, particularly when a heavier atom is present in the structure or its salt form. The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry.

While no specific X-ray crystallographic data for this compound has been found in the searched literature, studies on related pyrrolizidine alkaloids and their derivatives have successfully employed this technique. For example, the absolute configuration of various natural and synthetic pyrrolizidine alkaloids has been confirmed through X-ray analysis, often in conjunction with other spectroscopic methods. The crystal structures reveal important details about bond lengths, bond angles, and the conformation of the bicyclic ring system.

Other Spectroscopic and Spectrometric Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H bond of the alcohol group and the C-H bonds of the saturated aliphatic rings. While a specific IR spectrum for this compound is not available in the cited results, data for the related 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol shows the following characteristic peaks:

2945 cm⁻¹: C-H stretching (aliphatic)

1771 cm⁻¹: O-H bending (hydroxyl)

1701 cm⁻¹: C-O stretching (hydroxymethyl)

In the spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be expected for the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene (B1212753) groups in the saturated rings would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would typically be observed in the 1000-1260 cm⁻¹ range.

Hexahydro 1h Pyrrolizin 1 Ol As a Versatile Synthetic Intermediate and Research Probe

Building Block in Complex Natural Product Synthesis

The stereochemically rich framework of hexahydro-1H-pyrrolizin-1-ol and its derivatives serves as a foundational starting point or key intermediate in the total synthesis of numerous biologically active natural products. These syntheses often serve to confirm the absolute stereochemistry of the natural isolates and provide access to analogues for biological evaluation.

A modular synthetic approach is often employed, allowing for the diastereoselective synthesis of a variety of polyhydroxylated pyrrolizidine (B1209537) alkaloids. publish.csiro.au This strategy frequently involves the construction of the pyrrolizidine core through key reactions such as ring-closing metathesis (RCM), diastereoselective dihydroxylation, and intramolecular cyclization. publish.csiro.aursc.orgacs.org For instance, the synthesis of alkaloids like (+)-hyacinthacine A2 can be achieved from a common chiral oxazine (B8389632) building block, highlighting the efficiency of using a pre-formed, stereochemically defined precursor related to the hexahydro-1H-pyrrolizine system. rsc.org

Similarly, the total synthesis of uniflorine A, casuarine, australine (B55042), and their epimers has been accomplished from a common chiral 2,5-dihydropyrrole precursor derived from L-xylose, demonstrating the versatility of a convergent strategy that builds the pyrrolizidine skeleton. uow.edu.au The synthesis of various hyacinthacine alkaloids, a group of potent glycosidase inhibitors, has also been a significant area of research. semanticscholar.orgrsc.orgresearchgate.net The total synthesis of (+)-hyacinthacine C3 and its C-5 epimer was achieved using a strategy relying on a 1,3-dipolar cycloaddition to build the core stereocenters, followed by an iodine-mediated aminocyclization to form the bicyclic pyrrolizidine system. semanticscholar.orgrsc.org These synthetic efforts are crucial for verifying proposed structures and enabling further biological studies. semanticscholar.org

The following table summarizes several key natural products synthesized using strategies that construct or utilize the hexahydro-1H-pyrrolizine core.

| Natural Product | Class | Key Synthetic Strategy | Starting Material/Key Intermediate |

| (-)-7-Epiaustraline | Polyhydroxylated Pyrrolizidine Alkaloid | Ring-Closing Metathesis (RCM), Diastereoselective cis-dihydroxylation | Pyrrolo[1,2-c]oxazol-3-one intermediate |

| (+)-1,7-Diepiaustraline | Polyhydroxylated Pyrrolizidine Alkaloid | Ring-Closing Metathesis (RCM), Diastereoselective cis-dihydroxylation | Pyrrolo[1,2-c]oxazol-3-one intermediate |

| (+)-Hyacinthacine A2 | Polyhydroxylated Pyrrolizidine Alkaloid | Palladium(0)-catalyzed intramolecular oxazine formation, Diastereoselective nucleophilic addition | Chiral anti,syn-oxazine building block |

| Uniflorine A | Polyhydroxylated Pyrrolizidine Alkaloid | Diastereoselective epoxidation and reductive ring-opening | Chiral 2,5-dihydropyrrole from L-xylose |

| Casuarine | Polyhydroxylated Pyrrolizidine Alkaloid | Diastereoselective epoxidation and reductive ring-opening | Chiral 2,5-dihydropyrrole from L-xylose |

| (+)-Hyacinthacine C3 | Polyhydroxylated Pyrrolizidine Alkaloid | 1,3-Dipolar cycloaddition, Iodine-mediated aminocyclization | L-mannose derived cyclic nitrone |

Precursor for Advanced Organic Materials

While primarily known for its role in natural product synthesis and medicinal chemistry, the unique structural and chemical properties of the hexahydro-1H-pyrrolizine scaffold are being explored for applications in materials science. One notable example is the development of pyrrolizidine-based diamines as high-performance absorbents for carbon dioxide (CO₂) capture. uzh.ch

These specialized diamines, built upon the rigid pyrrolizidine framework, demonstrate rapid and efficient uptake of CO₂, including from direct air capture. uzh.ch The stability of the carbamate (B1207046) formed upon CO₂ capture and the robustness of the absorbent over multiple absorption-desorption cycles are key advantages. Research has shown that these materials can be utilized not only for CO₂ sequestration but also for its subsequent chemical conversion into value-added products like formamides, methanol, and oxazolidinones. uzh.ch This application showcases the potential of using the well-defined, three-dimensional structure of pyrrolizidine derivatives to create functional materials for environmental and chemical process applications.

| Material Type | Application | Key Feature of Pyrrolizidine Scaffold |

| Pyrrolizidine-based Diamines | CO₂ Capture and Utilization (CCU) | Rigid, bifunctional scaffold enabling efficient and reversible CO₂ binding. |

Contributions to Heterocyclic Chemistry Research

The pursuit of efficient and stereocontrolled syntheses of the hexahydro-1H-pyrrolizine ring system has spurred significant innovation in the field of heterocyclic chemistry. The challenge of constructing the bicyclic core with precise control over its multiple stereocenters has served as a testing ground for new synthetic methodologies.

Several powerful strategies have been developed or refined through their application to this scaffold:

Intramolecular Carbolithiation: Annulations onto pyrrolidine (B122466) derivatives have been achieved using intramolecular carbolithiation, where an organolithium is generated by reductive lithiation of a phenyl thioether. This method allows for the creation of the second five-membered ring to yield enantiomerically pure pyrrolizidines. pitt.edu

Tandem Aminolithiation-Carbolithiation: A consecutive cyclization of allylaminoalkenes has been developed, using a lithium amide in a tandem aminolithiation-carbolithiation sequence to produce hexahydro-1H-pyrrolizine derivatives with high diastereoselectivity. acs.org

Palladium-Catalyzed Aminoalkynylation: A novel palladium-catalyzed intramolecular aminoalkynylation of olefins has been reported to create 5-propargyl lactams, which are key precursors for pyrrolizidinones. This reaction forms both a C-N and a C-C bond in a single step and was successfully applied in the total synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine. epfl.ch

Cyclization of Substituted Cyclopropanols: Methodologies using substituted cyclopropanols, which can act as latent 1,4-dicarbonyl compounds, have been developed. These methods have been applied to the stereoselective synthesis of derivatives like (-)-heliotridane. arkat-usa.org

Furthermore, the rigid bicyclic nature of intermediates like pyrrolo[1,2-c]oxazol-3-ones, derived from the this compound framework, has been exploited to direct the stereochemical outcome of subsequent reactions. This includes achieving high diastereoselectivity in key transformations such as cis-dihydroxylation reactions, which is crucial for installing the multiple hydroxyl groups found in many natural product targets. acs.orgresearchgate.net

Utility in Drug Discovery and Development (as a scaffold)

The pyrrolizidine ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is given to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for drug discovery programs. The this compound core, as a member of this class, offers several advantages for the design of novel therapeutic agents.

The saturated, non-planar structure of the scaffold provides enhanced three-dimensional character compared to flat aromatic systems. nih.gov This sp³-rich architecture is increasingly seen as beneficial for clinical success, as it allows for a more precise and complex exploration of the pharmacophore space required for potent and selective interaction with biological targets like enzymes and receptors. nih.gov

The pyrrolizidine scaffold is a core feature of numerous natural products with a wide spectrum of physiological activities. researchgate.netmdpi.com Inspired by this, medicinal chemists have synthesized libraries of compounds based on the hexahydro-1H-pyrrolizine framework to investigate a range of therapeutic applications, including:

Anticancer agents researchgate.net

Antimicrobial and Antifungal agents biosynth.com

Anti-inflammatory agents researchgate.net

Glycosidase inhibitors (for potential antiviral and diabetes applications) semanticscholar.orguow.edu.au

The development of synthetic routes that allow for modular diversification of the scaffold is crucial. By introducing various substituents at different positions on the bicyclic ring system, chemists can systematically study the structure-activity relationship (SAR) to optimize potency and selectivity for a desired biological target. nih.govresearchgate.net For instance, aryl-substituted pyrrolizidine analogues have been synthesized to explore new pharmacological properties compared to their natural counterparts. researchgate.net The versatility and inherent biological relevance of the hexahydro-1H-pyrrolizine scaffold ensure its continued importance as a foundational structure in the quest for new medicines. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Hexahydro-1H-pyrrolizin-1-OL, and how can reaction conditions be optimized?

- Methodological Approach : Utilize heterocyclic synthesis protocols, such as refluxing with xylene (as a high-boiling solvent) for 25–30 hours under inert conditions, followed by purification via recrystallization from methanol . Monitor reaction progress using TLC or HPLC. Optimize yields by adjusting stoichiometry, temperature, or catalysts (e.g., chloranil as an oxidizing agent) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Approach : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to identify proton environments and carbon frameworks.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography using SHELXL for small-molecule refinement to resolve stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Approach : Adhere to EU-GHS/CLP guidelines:

- Use PPE (gloves, lab coats, eye protection) to mitigate dermal/ocular exposure .

- Avoid incompatible materials (strong acids/bases) to prevent hazardous reactions .

- Conduct all work in a fume hood due to potential inhalation toxicity (Category 4) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

- Methodological Approach :

- Use SHELXD/SHELXE for experimental phasing and density modification in high-resolution datasets .

- Cross-validate results with computational models (DFT-based geometry optimization) to identify discrepancies in bond angles or torsional strains.

Q. What strategies address low reproducibility in synthetic yields of this compound analogs?

- Methodological Approach :

- Perform Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading) .

- Use in situ monitoring (Raman spectroscopy) to track intermediate formation and adjust reaction kinetics dynamically.

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

- Methodological Approach :

- Conduct accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 40°C/75% RH.

- Analyze degradation products via LC-MS and compare with predicted decomposition pathways (e.g., hydrolysis of the pyrrolizidine ring) .

Q. What methodologies are recommended for assessing the compound’s toxicity in absence of comprehensive toxicological data?

- Methodological Approach :

- Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens.

- Apply QSAR models to predict acute toxicity endpoints (oral, dermal) based on structural analogs .

Data Analysis and Reporting Standards

Q. How should researchers document crystallographic refinements to ensure reproducibility?

- Guidelines :

- Report R-factors , residual density maps, and Hooft parameters in CIF files.

- Use SHELXL-format checkCIF/PLATON validation to flag geometric anomalies .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthetic products?

- Methodological Approach :

Retrosynthesis Analysis